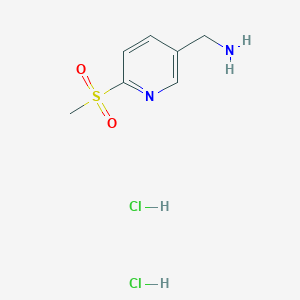

(6-Methanesulfonylpyridin-3-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(6-methylsulfonylpyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.2ClH/c1-12(10,11)7-3-2-6(4-8)5-9-7;;/h2-3,5H,4,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBIHTBUSLOKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126159-53-1 | |

| Record name | (6-methanesulfonylpyridin-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of sulfonating agents such as methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and amination reactions using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Methanesulfonylpyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, secondary amines, and substituted pyridine derivatives.

Scientific Research Applications

(6-Methanesulfonylpyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (6-Methanesulfonylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between (6-Methanesulfonylpyridin-3-yl)methanamine dihydrochloride and analogous pyridine derivatives:

Substituent Effects on Physicochemical Properties

- Methanesulfonyl vs. Methoxy derivatives, such as (6-Methoxypyridin-3-yl)methanamine dihydrochloride, may exhibit greater lipophilicity due to the electron-donating nature of the substituent .

- Chlorine vs. Sulfonyl : Chlorine substituents (e.g., in 1-(6-Chloropyridin-3-yl)-N-methylmethanamine dihydrochloride) introduce steric and electronic effects distinct from sulfonyl groups. Chlorine’s smaller size and moderate electronegativity may favor different binding interactions in medicinal chemistry contexts .

Salt Form and Stability

All listed compounds are dihydrochloride salts, which improve solubility in polar solvents. However, stability may vary based on substituents. For example, methanesulfonyl’s electron-withdrawing nature could increase the compound’s resistance to oxidative degradation compared to methoxy or chloro analogs. Storage conditions for similar compounds (e.g., -20°C for 6-methoxy DiPT hydrochloride ) suggest that temperature-sensitive stability is a consideration for analogs with complex substituents.

Biological Activity

(6-Methanesulfonylpyridin-3-yl)methanamine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C7H10Cl2N2O2S

- Molecular Weight : 227.14 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Specific Enzymes : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which may be beneficial in treating autoimmune diseases.

- Receptor Modulation : It may interact with various receptors, including those involved in pain and inflammation, leading to analgesic effects.

Antiinflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to reduce cytokine levels in vitro, indicating a potential role in managing conditions like arthritis and psoriasis .

Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces cell death in various cancer types, including breast and colon cancer, by promoting vacuolization—a process known as methuosis . This unique mode of action distinguishes it from traditional apoptosis-inducing agents.

Study 1: Antiinflammatory Activity

A recent study assessed the efficacy of this compound in a rat model of adjuvant arthritis. The results indicated a dose-dependent reduction in inflammation markers, supporting its potential as a treatment for inflammatory diseases .

Study 2: Anticancer Properties

In another investigation, the compound was tested on MDA-MB-231 breast cancer cells. It was found to significantly inhibit cell proliferation and induce vacuole formation, leading to cell death without affecting non-cancerous cells . This selectivity suggests a promising therapeutic index for cancer treatment.

Data Tables

Q & A

Q. What challenges arise during scale-up synthesis, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.